BK Channel Activation: 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide Versus Non-Oxidized Triazole Analogs and Reference Compound NS1619
In a comparative study of 1,5-diphenylsubstituted 1,2,3-triazoles for BK channel activation, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide (compound 16) demonstrated quantifiable vasorelaxant activity, while non-oxidized 1,5-diphenyl-1,2,3-triazole analogs failed to exhibit comparable BK channel-mediated vasorelaxation. The target compound showed an efficacy parameter of 57% relative to maximal KCl-induced contraction and a pIC50 value of 5.58 (corresponding to IC50 of 2.63 μM), which was comparable in potency to the reference BK channel opener NS1619 (pIC50: 5.58) [1].
| Evidence Dimension | BK channel-mediated vasorelaxation (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 5.58 (IC50 ≈ 2.63 μM); efficacy = 57% |
| Comparator Or Baseline | Reference BK opener NS1619: pIC50 = 5.58; Non-oxidized 1,5-diphenyl-1,2,3-triazoles: no appreciable effectiveness |
| Quantified Difference | Comparable potency to NS1619; functional BK activation absent in non-oxidized analogs |
| Conditions | Isolated rat aortic rings pre-contracted with 20 mM KCl; in vitro functional assay |
Why This Matters
This quantitative evidence establishes 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide as a structurally distinct BK channel activator with defined potency, enabling reproducible ion channel research that cannot be achieved with non-oxidized triazole analogs.
- [1] Biagi, G., Calderone, V., Giorgi, I., Livi, O., Martinotti, E., Martelli, A., & Nardi, A. (2004). 1,5-Diarylsubstituted 1,2,3-triazoles as potential potassium channels activators. VI. Farmaco, 59(5), 397-404. View Source
